molecular formula C33H40N2O6 B613402 Fmoc-Orn(Ivdde)-OH CAS No. 1198321-33-3

Fmoc-Orn(Ivdde)-OH

Cat. No. B613402
M. Wt: 560,7 g/mole
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

“Fmoc-Orn(Ivdde)-OH” is a type of amino acid that is often used in peptide synthesis . Here’s a general overview of its application:

1. Specific Scientific Field “Fmoc-Orn(Ivdde)-OH” is primarily used in the field of biochemistry , specifically in peptide synthesis .

3. Detailed Description of the Methods of Application or Experimental Procedures The so-called Fmoc/tBu solid-phase synthesis is the method of choice for the synthesis of these molecules in both research and industrial settings . This synthetic strategy involves a solid polymeric protecting group and allows the use of an excess of amino acids to drive the reaction to completion .

  • Synthesis of Mono- and Bis-methylated Amino Acids A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed . This involves probing the reactivity of commercially available Fmoc amino acids .

  • Green Chemistry in Peptide Synthesis The Fmoc/tBu solid-phase synthesis, which is the method of choice for the synthesis of peptides in both research and industrial settings, has been studied for its potential to be made greener . This involves a solid polymeric protecting group and allows the use of an excess of reagents to achieve quantitative yields .

  • Synthesis of Mono- and Bis-methylated Amino Acids A new methodology for the synthesis of side chain mono- or bis-methylated Fmoc-Dap, -Dab and -Orn amino acids was developed . This involves probing the reactivity of commercially available Fmoc amino acids .

  • Fmoc-Orn(Boc)-2-chlorotrityl resin Fmoc-Orn(Boc)-2-chlorotrityl resin is a related compound used in peptide synthesis . It’s a type of resin that’s used as a solid support in solid-phase peptide synthesis .

Safety And Hazards

Specific safety and hazard information for “Fmoc-Orn(Ivdde)-OH” is not readily available. However, similar compounds are typically handled with personal protective equipment, including dust masks, eyeshields, and gloves12.


Future Directions

The future directions for “Fmoc-Orn(Ivdde)-OH” are likely to be influenced by advances in peptide synthesis techniques and the discovery of new peptides with therapeutic potential. As peptide drugs gain more attention, the demand for efficient and versatile peptide synthesis methods, including those using “Fmoc-Orn(Ivdde)-OH”, is expected to increase.


Please note that this information is based on available resources and may not be fully comprehensive or up-to-date.


properties

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-methylbutylidene]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N2O6/c1-20(2)16-27(30-28(36)17-33(3,4)18-29(30)37)34-15-9-14-26(31(38)39)35-32(40)41-19-25-23-12-7-5-10-21(23)22-11-6-8-13-24(22)25/h5-8,10-13,20,25-26,36H,9,14-19H2,1-4H3,(H,35,40)(H,38,39)/t26-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZWSEOHAQFMBS-SANMLTNESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=NCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC(=NCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C4=C(CC(CC4=O)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-Orn(Ivdde)-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.